Melting Point: 4-Phenoxy vs. 6-Phenoxy Isomer Distinguishes Physical Form for Handling and Formulation
The melting point of 4-phenoxy-1,3-benzothiazol-2-amine is 135–137 °C, while its 6-phenoxy positional isomer melts at 167–169 °C, indicating a substantial difference in crystalline lattice energy [1].
| Evidence Dimension | Melting point (solid state thermal behavior) |
|---|---|
| Target Compound Data | 135–137 °C |
| Comparator Or Baseline | 2-Amino-6-phenoxybenzothiazole: 167–169 °C |
| Quantified Difference | Lower by 30–34 °C |
| Conditions | Determined by standard capillary melting point apparatus; both compounds synthesized and purified via the same route as intermediates for aldose reductase inhibitors [1]. |
Why This Matters
A significantly lower melting point may indicate easier melt-processing or different solubility characteristics, directly impacting formulation development and purification strategies.
- [1] Haranaka, M. et al. (1983). Benzothiazol-2-one-3-alkanoic acids and esters and aldose reductase inhibiting compositions thereof. U.S. Patent No. US4370340A. Retrieved from https://patents.google.com/patent/US4370340A/en (Preparation 3, mp 135-137°C; Preparation 3(1), mp 167-169°C) View Source
